molecular formula C13H12ClNO2S2 B5726664 4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide

4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide

Cat. No. B5726664
M. Wt: 313.8 g/mol
InChI Key: WHBTZQBHUBYXJE-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline solid that is widely used in scientific research for its various applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. The inhibition of CA IX by 4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide results in the reduction of tumor growth and increased sensitivity of cancer cells to radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide are mainly related to its inhibition of carbonic anhydrase IX. The inhibition of CA IX leads to the reduction of tumor growth and increased sensitivity of cancer cells to radiation therapy. Additionally, 4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide in lab experiments include its high specificity for carbonic anhydrase IX and its ability to reduce tumor growth and increase the sensitivity of cancer cells to radiation therapy. However, the limitations of using 4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide. These include the investigation of its potential as a therapeutic agent for cancer treatment, the development of more potent and selective inhibitors of carbonic anhydrase IX, and the exploration of its anti-inflammatory and anti-oxidant properties for the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide and its potential side effects.

Synthesis Methods

4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with 2-(methylthio)aniline in the presence of a base such as triethylamine. The reaction results in the formation of 4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide as a white crystalline solid.

Scientific Research Applications

4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide has several scientific research applications. It is commonly used as a sulfonamide-based inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in hypoxic tumors. The inhibition of CA IX has been shown to reduce tumor growth and increase the sensitivity of cancer cells to radiation therapy. Additionally, 4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide has been used as a probe for the investigation of the structure and function of sulfonamide-based inhibitors of carbonic anhydrase.

properties

IUPAC Name

4-chloro-N-(2-methylsulfanylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S2/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBTZQBHUBYXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide

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